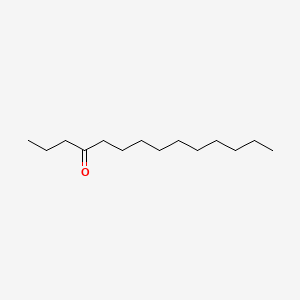
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is an organic compound with the molecular formula C13H15N. It is a derivative of quinolizine and is known for its unique structural properties. This compound is also referred to as Julolidine, which is a common name used in various scientific literature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- can be synthesized through several methods. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (150-160°C) for about 20 hours . After the reaction, the product is purified through steam distillation and extraction with ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a fluorescent probe in biological studies due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Wirkmechanismus
The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- involves its interaction with specific molecular targets. It is known to act as an electron-donating group, which influences its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,6,7-Tetrahydro-8-hydroxy-1H,5H-benzo(ij)quinolizine-9-carboxaldehyde
- 2,3,6,7-Tetrahydro-1H,5H-benzo(ij)quinolizine-9-methanol
- 8-Hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine
Uniqueness
1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Its ability to act as a strong electron-donating group sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
79643-58-6 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C13H17N/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
QZTWYOTURUWJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=C1)CCCN3CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


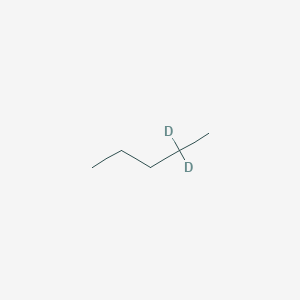
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
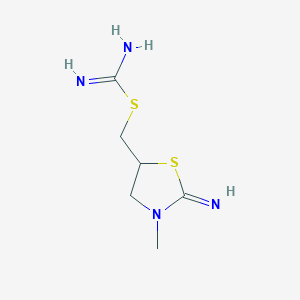
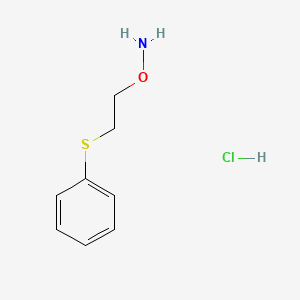
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)



![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
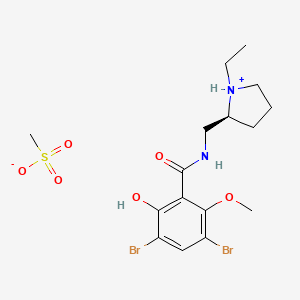
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
